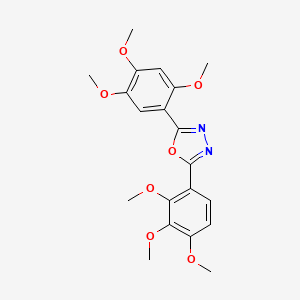
N,N,1'-triethyl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1'-triethyl-1,4'-bipiperidine-3-carboxamide, commonly known as TEBC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of TEBC is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes. By inhibiting the activity of acetylcholinesterase, TEBC increases the levels of acetylcholine in the brain, leading to a range of physiological effects.
Biochemical and Physiological Effects:
TEBC has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. TEBC has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TEBC is its ability to cross the blood-brain barrier, making it an ideal candidate for studying the effects of acetylcholine in the brain. Additionally, TEBC has been found to be relatively stable and easy to synthesize, making it a convenient compound for use in laboratory experiments. However, one of the limitations of TEBC is its potential toxicity, particularly at high doses. Careful consideration should be given to the dosage and administration of TEBC in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on TEBC. One area of research is the development of TEBC analogs with improved potency and selectivity. Another area of research is the use of TEBC in combination with other compounds for the treatment of cognitive disorders and pain. Additionally, the potential toxicity of TEBC should be further studied to better understand its safety profile. Overall, TEBC is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
TEBC can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1,4-dibromobutane with piperidine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to produce TEBC. This method of synthesis has been found to be efficient and yields high-quality TEBC.
Wissenschaftliche Forschungsanwendungen
TEBC has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Some of the research areas where TEBC has been studied include pharmacology, neuroscience, and medicinal chemistry.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-(1-ethylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O/c1-4-18-12-9-16(10-13-18)20-11-7-8-15(14-20)17(21)19(5-2)6-3/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDUGYFJRTJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCC(C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5034308.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine](/img/structure/B5034311.png)
![N-[1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5034318.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5034325.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,4a,5,6,10b-hexahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B5034332.png)
![1-(cyclohexylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5034337.png)
![1-(1H-imidazol-2-ylmethyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine bis(trifluoroacetate)](/img/structure/B5034347.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5034353.png)



![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5034369.png)
![1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5034385.png)
